molecular formula C8H9BrN2O2 B11865690 Ethyl 6-amino-5-bromopicolinate

Ethyl 6-amino-5-bromopicolinate

Cat. No.: B11865690
M. Wt: 245.07 g/mol
InChI Key: KCVNGVKRMFISNG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromopicolinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield an amino derivative.

    Oxidation and Reduction: Oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromopicolinate involves its interaction with molecular targets such as lanthanide metal ions. It acts as a ligand, binding to these ions and potentially inhibiting the production of proinflammatory cytokines and reactive oxygen species. This inhibition may lead to neuroprotective effects, reducing oxidative damage in brain cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-bromopicolinate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-amino-5-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

KCVNGVKRMFISNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)N

Origin of Product

United States

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